Cas no 51528-17-7 (Phenol,4-methyl-2-(1-methylpropyl)-)
51528-17-7 structure
Product Name:Phenol,4-methyl-2-(1-methylpropyl)-
CAS No:51528-17-7
MF:C11H16O
MW:164.244143486023
CID:368062
PubChem ID:103488
Update Time:2025-04-19
Phenol,4-methyl-2-(1-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-methyl-2-(1-methylpropyl)-
- 2-sec-butyl-p-cresol
- 2-(butan-2-yl)-4-methylphenol
- NS00057161
- EINECS 257-253-7
- 51528-17-7
- DTXSID50965852
- SCHEMBL6939529
- 4-Methyl-2-(1-methylpropyl)phenol
-
- Inchi: 1S/C11H16O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,12H,4H2,1-3H3
- InChI Key: ZWZHDBGKMXOIIE-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C(C)CC
Computed Properties
- Exact Mass: 164.12018
- Monoisotopic Mass: 164.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol,4-methyl-2-(1-methylpropyl)- Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
51528-17-7 (Phenol,4-methyl-2-(1-methylpropyl)-) Related Products
- 120-95-6(2,4-bis(2-methylbutan-2-yl)phenol)
- 89-72-5(2-Sec-Butylphenol)
- 112247-07-1(C-UNDECYLCALIX[4]RESORCINARENE MONOHYDRATE)
- 1596-13-0(2-Cyclohexyl-5-methylphenol)
- 79-74-3(2,5-Di-tert-amylhydroquinone)
- 644-35-9(2-Propylphenol)
- 2078-54-8(Propofol)
- 903-19-5(2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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